molecular formula C13H8BrNO B2359460 8-(2-bromoacetyl)naphthalene-2-carbonitrile CAS No. 2088942-88-3

8-(2-bromoacetyl)naphthalene-2-carbonitrile

Cat. No.: B2359460
CAS No.: 2088942-88-3
M. Wt: 274.117
InChI Key: TVFUJJQGCHIJLI-UHFFFAOYSA-N
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Description

8-(2-bromoacetyl)naphthalene-2-carbonitrile is an organic compound with the molecular formula C13H8BrNO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a bromoacetyl group and a carbonitrile group

Preparation Methods

The synthesis of 8-(2-bromoacetyl)naphthalene-2-carbonitrile typically involves the bromination of 2-naphthalenecarbonitrile followed by acetylation. One common method involves the reaction of 2-naphthalenecarbonitrile with bromine in the presence of a catalyst to introduce the bromoacetyl group. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require heating to facilitate the reaction .

Chemical Reactions Analysis

8-(2-bromoacetyl)naphthalene-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(2-bromoacetyl)naphthalene-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of polyfunctionalized heterocyclic systems.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.

    Industry: It is used in the development of fluorescent sensors and other analytical chemistry applications.

Mechanism of Action

The mechanism of action of 8-(2-bromoacetyl)naphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds to 8-(2-bromoacetyl)naphthalene-2-carbonitrile include other bromoacetyl derivatives and naphthalene-based compounds. For example:

The uniqueness of this compound lies in its combination of the bromoacetyl and carbonitrile groups, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

8-(2-bromoacetyl)naphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-7-13(16)11-3-1-2-10-5-4-9(8-15)6-12(10)11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFUJJQGCHIJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C#N)C(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088942-88-3
Record name 8-(2-bromoacetyl)naphthalene-2-carbonitrile
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